molecular formula C13H8ClFO2 B6340799 5-Chloro-3-(2-fluorophenyl)benzoic acid, 95% CAS No. 1214371-99-9

5-Chloro-3-(2-fluorophenyl)benzoic acid, 95%

Cat. No. B6340799
CAS RN: 1214371-99-9
M. Wt: 250.65 g/mol
InChI Key: NGYHHAYOHFBBSQ-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-fluorophenyl)benzoic acid (5C3FBA) is a compound that has a wide range of applications in the medical and scientific fields. It is a common starting material for synthesizing various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. 5C3FBA can also be used for the synthesis of other organic compounds, such as fluorinated aromatic compounds, heterocyclic compounds, and other organic compounds.

Scientific Research Applications

5-Chloro-3-(2-fluorophenyl)benzoic acid, 95% is used in a variety of scientific research applications. It has been used in the synthesis of several anti-inflammatory drugs, such as celecoxib and rofecoxib. It has also been used in the synthesis of antifungal agents, such as terbinafine and itraconazole. In addition, 5-Chloro-3-(2-fluorophenyl)benzoic acid, 95% has been used in the synthesis of fluorinated aromatic compounds, such as fluoroquinolones and fluoroalkylbenzenes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-fluorophenyl)benzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Inhibition of COX enzymes leads to decreased production of prostaglandins, which can reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(2-fluorophenyl)benzoic acid, 95% are not fully understood. However, it is believed that the compound has anti-inflammatory and analgesic effects. In addition, 5-Chloro-3-(2-fluorophenyl)benzoic acid, 95% has been shown to inhibit the growth of certain fungi, suggesting that it may have antifungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Chloro-3-(2-fluorophenyl)benzoic acid, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it is relatively stable and has a low toxicity profile. The main limitation of using 5-Chloro-3-(2-fluorophenyl)benzoic acid, 95% in laboratory experiments is its low solubility in organic solvents.

Future Directions

In the future, 5-Chloro-3-(2-fluorophenyl)benzoic acid, 95% could be used in the development of more effective anti-inflammatory and antifungal drugs. Additionally, it could be used in the synthesis of new fluorinated aromatic compounds and heterocyclic compounds. It could also be used in the synthesis of novel organic compounds for use in medical and scientific research. Finally, further research could be done to improve the solubility of 5-Chloro-3-(2-fluorophenyl)benzoic acid, 95% in organic solvents for use in laboratory experiments.

Synthesis Methods

5-Chloro-3-(2-fluorophenyl)benzoic acid, 95% can be synthesized by a variety of methods, including the Friedel-Crafts acylation of 2-fluorophenol with chloroacetic acid, the reaction of 2-fluorophenol with chloroacetyl chloride, and the reaction of 2-fluorophenol with thionyl chloride. The Friedel-Crafts acylation method is the most common and efficient method for the synthesis of 5-Chloro-3-(2-fluorophenyl)benzoic acid, 95%.

properties

IUPAC Name

3-chloro-5-(2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYHHAYOHFBBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673464
Record name 5-Chloro-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(2-fluorophenyl)benzoic acid

CAS RN

1214371-99-9
Record name 5-Chloro-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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